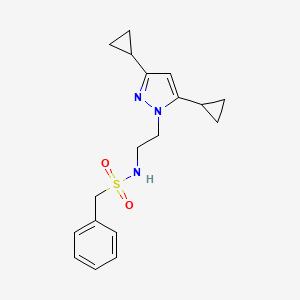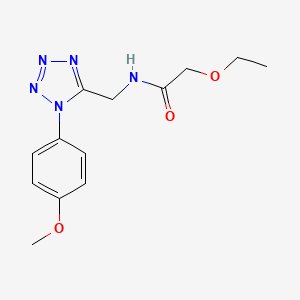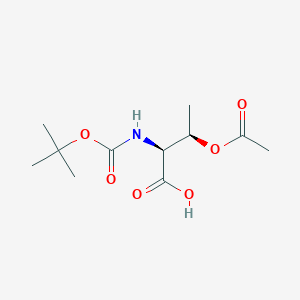
2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular formula of this compound is C21H23FN2O2, and its molecular weight is 354.425. It contains a tetrahydroquinoline ring, which is a type of heterocyclic compound. This ring system is fused to a benzenesulfonamide moiety, and there is a fluorine atom attached to the benzene ring.Chemical Reactions Analysis
The chemical reactions of this compound would likely be influenced by the functional groups present in its structure. For example, the benzenesulfonamide moiety might undergo reactions typical of sulfonamides, such as hydrolysis or displacement reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the benzenesulfonamide moiety might increase its polarity, while the fluorine atom might influence its reactivity.Scientific Research Applications
Herbicidal Activity
Compounds structurally related to 2-fluoro-N-(1-isopentyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide have been explored for their potential as herbicides. The mode of action for these compounds, such as flumioxazin, is the inhibition of protoporphyrinogen oxidase, a key enzyme in the biosynthesis pathway of chlorophyll. This inhibition leads to the effective control of weed species through the disruption of photosynthesis. Novel compounds derived from similar structural frameworks have shown comparable herbicidal activity to commercial products, highlighting their potential for agricultural applications (Huang et al., 2005).
Molecular Interactions and Inhibition Studies
Research into benzenesulfonamides, which share a functional group with the compound , has led to the discovery of molecules with selective inhibition capabilities against human carbonic anhydrases. These studies are crucial for developing therapeutic agents targeting specific isoforms of carbonic anhydrase, which play significant roles in physiological processes such as respiration and the regulation of pH levels. Compounds exhibiting remarkable selectivity and inhibition potency offer insights into the design of new drugs with minimized side effects (Bruno et al., 2017).
Fluorescence and Sensing Applications
Another area of interest is the synthesis and application of fluorophores based on structures analogous to this compound. These compounds have been utilized in the development of novel fluorophores for zinc(II) detection, highlighting their utility in biochemical assays and studies on zinc's role in biological systems. The design of caged probes and their hydrolytic uncaging upon complexation with zinc(II) exemplify the innovative approaches to creating sensitive and selective sensors for metal ions in living cells (Aoki et al., 2008).
Antitumor Agents
The synthesis of tetrahydroquinoline derivatives incorporating the benzenesulfonamide moiety has also been directed towards discovering new antitumor agents. These efforts have led to the identification of compounds with significant in vitro antitumor activity, providing a foundation for further research into potential cancer therapies. The diversity of structures and the biological activities observed underscore the potential of these compounds in medicinal chemistry and drug development (Alqasoumi et al., 2010).
Future Directions
Properties
IUPAC Name |
2-fluoro-N-[1-(3-methylbutyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O3S/c1-14(2)11-12-23-18-9-8-16(13-15(18)7-10-20(23)24)22-27(25,26)19-6-4-3-5-17(19)21/h3-6,8-9,13-14,22H,7,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHLMGSJSJYGHGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[3-(Azetidin-3-yl)phenyl]methanol;hydrochloride](/img/structure/B2410689.png)


![Methyl 2-(7-tert-butyl-2,4-dimethyl-1,3-dioxopurino[7,8-a]imidazol-6-yl)acetate](/img/structure/B2410692.png)
![N-[2-(1H-1,3-benzodiazol-2-yl)phenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2410695.png)
![N-(5-chloro-2-methoxyphenyl)-2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)acetamide](/img/structure/B2410696.png)
![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-2-phenoxyacetamide](/img/structure/B2410698.png)
![2-{2-[4-(4-chlorophenyl)piperazin-1-yl]-2-oxoethyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2410699.png)

![N'-(2-Cyanophenyl)-N-[2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]oxamide](/img/structure/B2410703.png)
